(3,4-Difluoro-2-methylphenyl)(morpholino)methanone
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Overview
Description
(3,4-Difluoro-2-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13F2NO2 and a molecular weight of 241.24 g/mol . This compound is characterized by the presence of a difluoromethylphenyl group and a morpholino group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3,4-Difluoro-2-methylphenyl)(morpholino)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
(3,4-Difluoro-2-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Scientific Research Applications
(3,4-Difluoro-2-methylphenyl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
(3,4-Difluoro-2-methylphenyl)(morpholino)methanone can be compared with similar compounds such as:
(3,4-Difluoro-5-methylphenyl)(morpholino)methanone: This compound has a similar structure but with a methyl group at a different position on the phenyl ring.
(2,3-Difluorophenyl)(morpholino)methanone: This compound differs in the position of the fluorine atoms on the phenyl ring.
(5-Fluoro-2-methylphenyl)(morpholino)methanone: This compound has only one fluorine atom on the phenyl ring.
Properties
Molecular Formula |
C12H13F2NO2 |
---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
(3,4-difluoro-2-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13F2NO2/c1-8-9(2-3-10(13)11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
CRNUEYSDQXTJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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